molecular formula C70H107F3N22O19S B10823370 Alytesin (trifluoroacetate salt)

Alytesin (trifluoroacetate salt)

Cat. No.: B10823370
M. Wt: 1649.8 g/mol
InChI Key: UJWINXQOAQAKMA-FNFDJKIRSA-N
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Description

Alytesin (trifluoroacetate salt) is a neuropeptide originally isolated from the skin of the frog species Alytes obstetricans. This compound has a molecular formula of C68H106N22O17S and a molecular weight of 1535.8 g/mol. Alytesin is known for its diverse biological activities, including inducing hypertension, reducing gastric acid secretion, and causing anorexigenic effects in neonatal chicks .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alytesin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves sequentially adding amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The trifluoroacetate salt form is typically obtained by treating the peptide with trifluoroacetic acid (TFA) to remove the protecting groups and release the peptide from the resin.

Industrial Production Methods

Industrial production of Alytesin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

Alytesin undergoes various chemical reactions, including:

    Oxidation: Alytesin can be oxidized, particularly at the methionine residue, leading to the formation of methionine sulfoxide.

    Reduction: Reduction reactions can reverse the oxidation of methionine residues.

    Substitution: Amino acid residues in Alytesin can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Amino acid derivatives with protecting groups are used in SPPS under controlled conditions.

Major Products

The major products of these reactions include oxidized or reduced forms of Alytesin and various analogs with substituted amino acids, which are used to study the peptide’s biological activity.

Scientific Research Applications

Alytesin has several scientific research applications:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating physiological processes such as blood pressure and gastric acid secretion.

    Medicine: Explored for potential therapeutic applications in treating hypertension and gastrointestinal disorders.

    Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical methods.

Mechanism of Action

Alytesin exerts its effects by binding to specific receptors on target cells. It primarily interacts with bombesin receptors, which are G-protein-coupled receptors involved in various physiological processes. Upon binding, Alytesin activates intracellular signaling pathways that lead to its observed biological effects, such as increased blood pressure and reduced gastric acid secretion .

Comparison with Similar Compounds

Alytesin is similar to other bombesin-like peptides, such as bombesin and gastrin-releasing peptide (GRP). Alytesin is unique due to its specific amino acid sequence and the presence of a trifluoroacetate salt form, which can influence its solubility and stability.

List of Similar Compounds

    Bombesin: Another neuropeptide with similar biological activities.

    Gastrin-releasing peptide (GRP): A peptide that shares structural similarities and functions with Alytesin.

    Neuromedin B: A bombesin-like peptide with distinct receptor binding properties.

Alytesin’s unique sequence and trifluoroacetate salt form make it a valuable compound for studying peptide structure-activity relationships and developing peptide-based therapeutics.

Properties

Molecular Formula

C70H107F3N22O19S

Molecular Weight

1649.8 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]pentanediamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C68H106N22O17S.C2HF3O2/c1-33(2)23-46(86-61(101)43(15-12-21-74-68(71)72)82-52(94)29-76-59(99)44-17-19-51(93)81-44)60(100)77-31-54(96)89-56(37(8)91)67(107)85-45(16-18-50(69)92)62(102)88-48(25-38-27-75-41-14-11-10-13-40(38)41)63(103)80-36(7)58(98)90-55(35(5)6)66(106)78-30-53(95)83-49(26-39-28-73-32-79-39)65(105)87-47(24-34(3)4)64(104)84-42(57(70)97)20-22-108-9;3-2(4,5)1(6)7/h10-11,13-14,27-28,32-37,42-49,55-56,75,91H,12,15-26,29-31H2,1-9H3,(H2,69,92)(H2,70,97)(H,73,79)(H,76,99)(H,77,100)(H,78,106)(H,80,103)(H,81,93)(H,82,94)(H,83,95)(H,84,104)(H,85,107)(H,86,101)(H,87,105)(H,88,102)(H,89,96)(H,90,98)(H4,71,72,74);(H,6,7)/t36-,37+,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-;/m0./s1

InChI Key

UJWINXQOAQAKMA-FNFDJKIRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@@H]4CCC(=O)N4)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C4CCC(=O)N4.C(=O)(C(F)(F)F)O

Origin of Product

United States

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